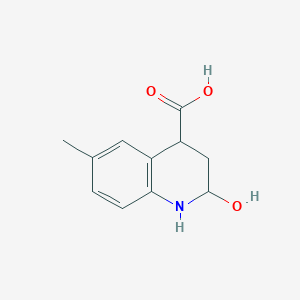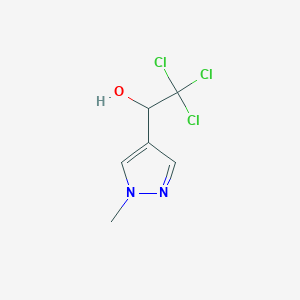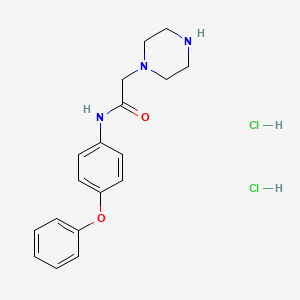
N-(4-phenoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride
Übersicht
Beschreibung
N-(4-phenoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex structure that includes a phenyl ring, a piperazine ring, and an acetamide group, making it a versatile molecule for scientific research and industrial use.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-phenoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride typically involves multiple steps, starting with the reaction of 4-phenoxyaniline with chloroacetyl chloride to form the corresponding amide. This intermediate is then reacted with piperazine to introduce the piperazine ring. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The phenyl ring in the compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed on the piperazine ring to produce reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group or the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized phenyl derivatives.
Reduction Products: Piperazine derivatives with reduced nitrogen atoms.
Substitution Products: Amides, esters, and thioesters with various substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate the interaction of phenyl and piperazine groups with biological targets.
Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders and cardiovascular diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its versatile chemical properties.
Wirkmechanismus
The mechanism by which N-(4-phenoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with receptors or enzymes in the body, modulating biological pathways. The phenyl group can engage in π-π interactions, while the piperazine ring can form hydrogen bonds, enhancing its binding affinity to biological targets.
Vergleich Mit ähnlichen Verbindungen
N-(4-methoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride: Similar structure but with a methoxy group instead of a phenoxy group.
N-(4-hydroxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride: Similar structure but with a hydroxyl group instead of a phenoxy group.
N-(4-aminophenyl)-2-piperazin-1-ylacetamide dihydrochloride: Similar structure but with an amino group instead of a phenoxy group.
Uniqueness: N-(4-phenoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride is unique due to the presence of the phenoxy group, which imparts different chemical and biological properties compared to its analogs. The phenoxy group enhances the compound's lipophilicity and potential for interacting with biological membranes.
Eigenschaften
IUPAC Name |
N-(4-phenoxyphenyl)-2-piperazin-1-ylacetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2.2ClH/c22-18(14-21-12-10-19-11-13-21)20-15-6-8-17(9-7-15)23-16-4-2-1-3-5-16;;/h1-9,19H,10-14H2,(H,20,22);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFGATHGCMHFBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[2-nitro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B1396340.png)

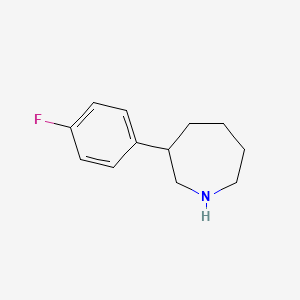

![N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1396346.png)


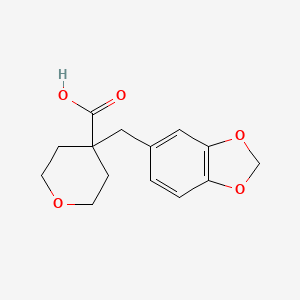

![2-({4-Allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B1396355.png)
![4-[(E)-2-(dimethylamino)vinyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1396358.png)
![[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1396359.png)
